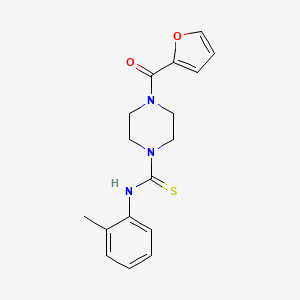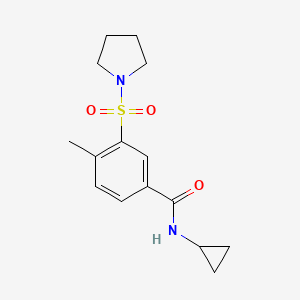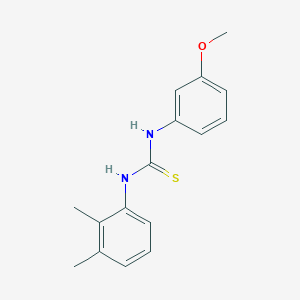
N-(2-fluoro-5-methylphenyl)-3-(2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-3-(2-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is also known as FMP, and its molecular formula is C18H18FNO2. FMP is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of FMP is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. FMP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
FMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. FMP has been shown to increase insulin sensitivity and to improve glucose tolerance in animal models of diabetes. It has also been shown to reduce lipid accumulation in the liver and to improve lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FMP is its potential as a drug candidate for the treatment of various diseases. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of pain and inflammation. FMP has also been shown to exhibit low toxicity in animal models, which makes it a safer alternative to other drugs. However, one of the limitations of FMP is its low solubility in water, which makes it difficult to administer orally.
Zukünftige Richtungen
There are several future directions for the study of FMP. One potential direction is the investigation of its potential as a drug candidate for the treatment of cancer. FMP has been shown to exhibit anticancer properties in animal models, and further studies are needed to determine its efficacy in humans. Another potential direction is the investigation of its potential as an insecticide and herbicide in agriculture. FMP has been shown to exhibit insecticidal and herbicidal properties in animal models, and further studies are needed to determine its efficacy in the field. Finally, further studies are needed to determine the mechanism of action of FMP and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of FMP involves several steps, including the reaction of 2-fluoro-5-methylphenylamine with 2-methylphenol in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to yield the final product, FMP. The purity of FMP can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
FMP has been studied for its potential applications in various fields of scientific research. In medicine, FMP has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and pain. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. FMP has also been studied for its potential use as an insecticide and herbicide in agriculture. In industry, FMP has been investigated for its potential use as a polymer additive and as a solvent for organic compounds.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-(2-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-7-8-14(18)15(11-12)19-17(20)9-10-21-16-6-4-3-5-13(16)2/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMMEEYMLPVBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCOC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Fluoro-5-methyl-phenyl)-3-o-tolyloxy-propionamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)



![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)
![N-(2-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5859089.png)
![6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5859093.png)